molecular formula C8H10N2O B020878 4-Amino-3-methylbenzamide CAS No. 106037-36-9

4-Amino-3-methylbenzamide

Cat. No. B020878
M. Wt: 150.18 g/mol
InChI Key: CUJSSIOATYIWKA-UHFFFAOYSA-N
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Description

4-Amino-3-methylbenzamide is a chemical compound that has been studied in various contexts, including its synthesis, molecular structure, and chemical properties. This analysis will explore these aspects in detail.

Synthesis Analysis

The synthesis of compounds related to 4-Amino-3-methylbenzamide involves reactions like Fischer esterification. Kam, Levonis, and Schweiker (2020) describe the synthesis of 4-amino-3-nitrobenzoic acid methyl ester as a simple one-pot reaction, highlighting the methods applicable to similar compounds (Kam, Levonis, & Schweiker, 2020).

Molecular Structure Analysis

Studies on the molecular structure of compounds closely related to 4-Amino-3-methylbenzamide show significant insights. For instance, OriiSeiki et al. (1963) analyzed the crystal structure of m-methylbenzamide, providing details on bond lengths and molecular geometry which are relevant to the understanding of 4-Amino-3-methylbenzamide's structure (OriiSeiki et al., 1963).

Chemical Reactions and Properties

The chemical reactions and properties of compounds similar to 4-Amino-3-methylbenzamide can be complex. Yang, Chiou, and Liau (2002) discuss the photochemical behavior of a related compound, 4-aminostilbene, which could provide insights into the reactivity of 4-Amino-3-methylbenzamide (Yang, Chiou, & Liau, 2002).

Physical Properties Analysis

The physical properties of 4-Amino-3-methylbenzamide and similar compounds are crucial for understanding their behavior. Ouyang et al. (2019) determined the solubility of 4-aminobenzamide in various solvents, providing valuable data on the physical properties of such compounds (Ouyang et al., 2019).

Chemical Properties Analysis

Analyzing the chemical properties of 4-Amino-3-methylbenzamide involves understanding its reactivity and interactions. A study by Mohammed, Vishwakarma, and Bharate (2015) on the oxidative synthesis of quinazolin-4(3H)-ones from 2-aminobenzamides showcases the type of reactions and chemical properties that might be relevant for 4-Amino-3-methylbenzamide (Mohammed, Vishwakarma, & Bharate, 2015).

Scientific Research Applications

  • Enhancing Sister Chromatid Exchange : 4-Amino-3-methylbenzamide (also referred to as 3-aminobenzamide in some studies) increases sister chromatid exchange frequency in cells due to cell membrane permeabilization and the loss of intracellular NAD+, leading to a greater inhibition of ADP-ribosylation. This suggests its potential use in studying cellular responses to DNA damage and repair mechanisms (Schwartz, 1986).

  • Anticonvulsant Activity : It shows promising anticonvulsant activity, with certain derivatives demonstrating higher activity compared to phenobarbital and phenytoin in mouse models. This suggests its potential application in developing new treatments for convulsions and epilepsy (Clark et al., 1984).

  • Impact on Cell Viability and Metabolism : While it inhibits poly(adenosine diphosphate-ribose) synthesis, 4-Amino-3-methylbenzamide also affects cell viability, glucose metabolism, and DNA synthesis. This indicates its complex impact on cellular functions and potential side effects (Milam & Cleaver, 1984).

  • Novel Psychoactive and Neurotropic Properties : Certain derivatives have shown promising psychoactive properties, indicating potential for therapeutic use in neurological and psychological disorders (Podolsky et al., 2017).

  • Gastroprokinetic Agents : The structure of 4-amino-3-methylbenzamide derivatives greatly influences gastric emptying activity, suggesting its application in developing drugs to treat gastrointestinal motility disorders (Morie et al., 1995).

  • Antibacterial Properties : Some derivatives have shown promising antibacterial properties, indicating potential for developing new antibacterial agents (Ravichandiran et al., 2015).

Safety And Hazards

4-Amino-3-methylbenzamide can be harmful if inhaled, swallowed, or in contact with skin . It is recommended to avoid dust formation and ensure adequate ventilation when handling this compound .

Future Directions

While specific future directions for 4-Amino-3-methylbenzamide are not mentioned in the search results, its role as an intermediate in the synthesis of various dyes and pigments suggests potential applications in materials science and organic synthesis .

properties

IUPAC Name

4-amino-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,9H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJSSIOATYIWKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20477871
Record name 4-amino-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-methylbenzamide

CAS RN

106037-36-9
Record name 4-amino-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-3-methylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
X Sun, J Qiu, SA Strong, LS Green, JWF Wasley… - Bioorganic & medicinal …, 2011 - Elsevier
… Pyrrole formation was achieved by condensation of the diketone 3 and 4-amino-3-methylbenzamide under acidic conditions to afford intermediate 4. For the synthesis of compounds 6a–…
Number of citations: 37 www.sciencedirect.com
X Sun, JWF Wasley, J Qiu, JP Blonder… - ACS medicinal …, 2011 - ACS Publications
… Condensation of 4-amino-3-methylbenzamide with 2,5-dimethoxytetrahydrofuran in AcOH led to the formation of a key intermediate pyrrole 6. (19) Formylation of the pyrrole ring of 6 …
Number of citations: 54 pubs.acs.org
X Xia, X He, S Zhang, F Zheng, Q Lu - European Polymer Journal, 2023 - Elsevier
… N,N'-(2,2′-bis(trifluoromethyl)-[1,1′-biphenyl]-4,4′-diyl)bis(4-amino-3-methylbenzamide) (MA-TFMB). The synthetic route was similar to AB-TFMB except with the use of 3-methyl-4-…
Number of citations: 4 www.sciencedirect.com
M Easwaramurthy, R Ravikumar, AJ Lakshmanan… - 2005 - nopr.niscpr.res.in
A rapid, cleaner, cost effective and ecofriendly synthesis of exclusive para aminoaryl ketones and para aminoaryl amides in solvent free conditions using solid supports under …
Number of citations: 13 nopr.niscpr.res.in

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